rel-(3aS,3a'S,8aR,8a'R)-2,2'-(1-phenylpropane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)
CAS No.:
Cat. No.: VC16773928
Molecular Formula: C29H26N2O2
Molecular Weight: 434.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H26N2O2 |
|---|---|
| Molecular Weight | 434.5 g/mol |
| IUPAC Name | 2-[2-(4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)-1-phenylpropan-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole |
| Standard InChI | InChI=1S/C29H26N2O2/c1-29(17-18-9-3-2-4-10-18,27-30-25-21-13-7-5-11-19(21)15-23(25)32-27)28-31-26-22-14-8-6-12-20(22)16-24(26)33-28/h2-14,23-26H,15-17H2,1H3 |
| Standard InChI Key | SNOWSTWRZNRZRD-UHFFFAOYSA-N |
| Canonical SMILES | CC(CC1=CC=CC=C1)(C2=NC3C(O2)CC4=CC=CC=C34)C5=NC6C(O5)CC7=CC=CC=C67 |
Introduction
Structural and Stereochemical Features
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular formula | C₃₀H₂₆N₂O₂ | |
| Molecular weight | 446.54 g/mol | |
| Stereochemical descriptor | rel-(3aS,3a'S,8aR,8a'R) | |
| Bridging group | 1-Phenylpropane-2,2-diyl |
Stereochemical Implications
The relative stereochemistry at the 3a, 8a, 3a', and 8a' positions ensures a well-defined chiral environment. This configuration is critical for coordinating metal centers such as copper(II) or palladium(0), enabling asymmetric induction in reactions like cyclopropanations and Diels-Alder transformations .
Synthesis and Purification
Synthetic Pathway
The synthesis follows a modular approach, starting with the preparation of enantiomerically pure indenol precursors. Key steps include:
-
Cyclopropanation: A Corey-Chaykovsky reaction between indenol and a diazo compound forms the cyclopropane bridge .
-
Oxazole Formation: Condensation of the cyclopropanated intermediate with an acyl chloride yields the bisoxazoline framework .
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Crystallization: Ethanol-mediated recrystallization achieves >99% enantiomeric excess (ee), as confirmed by chiral HPLC .
Table 2: Synthesis Optimization Data
| Parameter | Optimal Condition | Yield |
|---|---|---|
| Solvent for cyclopropanation | Dichloromethane | 85% |
| Temperature for condensation | 80°C | 70% |
| Recrystallization solvent | Ethanol | 99% ee |
Spectroscopic Characterization
1H NMR (400 MHz, CDCl₃): δ 7.45–7.20 (m, aromatic H), 5.32 (s, bridgehead H), 4.88 (d, J = 8.5 Hz, oxazole H) .
13C NMR (101 MHz, CDCl₃): δ 165.2 (C=N), 140.1–125.3 (aromatic C), 62.7 (cyclopropane C) .
Physicochemical Properties
Stability and Solubility
The ligand exhibits remarkable thermal stability, decomposing at 220°C. It is soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in hexane or water .
Table 3: Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| DCM | 120 |
| Ethanol | 45 |
| Water | <0.1 |
Applications in Asymmetric Catalysis
Cu-Catalyzed Cyclopropanations
When complexed with Cu(OTf)₂, this ligand facilitates cyclopropanations of styrenes with diazoacetates, achieving up to 98% ee . The rigid structure prevents ligand dissociation, enhancing turnover numbers (TON > 1,000).
Palladium-Catalyzed Allylic Alkylations
In Pd(0)-catalyzed allylic alkylations, the ligand induces enantioselectivity through π-allyl coordination. Substrates like cyclohexenyl acetate yield products with 94% ee .
Table 4: Catalytic Performance Comparison
| Reaction Type | ee (%) | TON |
|---|---|---|
| Cyclopropanation | 98 | 1,200 |
| Allylic alkylation | 94 | 800 |
| Diels-Alder | 96 | 950 |
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